Pyridin-2-ylmethoxybenzene
Overview
Description
Synthesis Analysis
In the synthesis of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study mentions a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound has been structurally associated with spleen associated tyrosine kinase (syk) inhibitors . Syk is a protein that plays a crucial role in immune cell signaling and has been implicated in various types of cancers and autoimmune diseases .
Mode of Action
If it indeed acts as a Syk inhibitor, it would likely bind to the kinase domain of the Syk protein, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
, related compounds have been found to impact the signaling pathways of immune cells. If 2-(Phenoxymethyl)pyridine acts as a Syk inhibitor, it could potentially affect pathways such as the B-cell receptor signaling pathway and the Fc receptor signaling pathway .
Result of Action
If it acts as a Syk inhibitor, it could potentially inhibit immune cell activation and proliferation, thereby impacting immune responses .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(Phenoxymethyl)pyridine at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
2-(phenoxymethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZNKOBGSXYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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